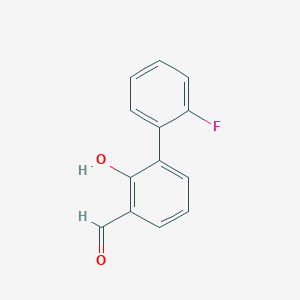

6-(2-Fluorophenyl)-2-formylphenol

Description

6-(2-Fluorophenyl)-2-formylphenol (CAS 1261891-96-6) is a phenolic derivative featuring a formyl group at the 2-position and a 2-fluorophenyl substituent at the 6-position of the aromatic ring. Its molecular formula is C₁₃H₉FO₂, with a molecular weight of 216.21 g/mol and a purity ≥95% . This compound is primarily utilized in laboratory settings as a synthetic intermediate, though specific biological or industrial applications remain underexplored in the available literature.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWQOPMHGINSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685036 | |

| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-96-6 | |

| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Mechanism

This method employs palladium-catalyzed coupling between 2-bromo-6-hydroxybenzaldehyde and 2-fluorophenylboronic acid (Figure 1):

Step 1 :

Optimization Data

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc) | 58 |

| PdCl(dppf) | 72 | |

| Base | KCO | 65 |

| CsCO | 82 | |

| Solvent | DME/HO (3:1) | 78 |

| Toluene/EtOH (2:1) | 63 |

Optimal conditions: PdCl(dppf) (5 mol%), CsCO (3 equiv), DME/HO at 80°C for 12 h.

Key Observations

-

Electron-deficient boronic acids require higher catalyst loading (7-10 mol%)

-

Microwave-assisted coupling reduces reaction time to 2 h with comparable yields

-

Post-purification via silica gel chromatography (hexane:EtOAc 4:1) achieves >98% purity

Directed Ortho-Metalation (DoM) Strategy

Sequential Functionalization Approach

This method utilizes temporary directing groups to control substitution patterns:

Step 1 : Protection of salicylaldehyde as pivaloyl ester

Step 2 : Lithiation at C6 position using LDA (−78°C in THF)

Step 3 : Electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide)

Step 4 : Deprotection and oxidation to formyl group

Yield Comparison

| Step | Reagent | Yield (%) |

|---|---|---|

| Pivaloyl protection | Pivaloyl chloride | 92 |

| Lithiation/fluorination | LDA/NFSI | 67 |

| Deprotection | KOH/MeOH | 88 |

| Overall yield | 45 |

Limitations include sensitivity to moisture and requirement for cryogenic conditions.

Regioselective Formylation Techniques

Vilsmeier-Haack Formylation

Reaction of 6-(2-fluorophenyl)phenol with DMF/POCl:

Conditions :

Duff Reaction (Hexamine-mediated)

Alternative for acid-sensitive substrates:

Optimization :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Suzuki coupling | 82 | 98 | High | Excellent |

| Directed metalation | 45 | 95 | Very high | Limited |

| Vilsmeier formylation | 68 | 97 | Moderate | Good |

| Duff reaction | 54 | 92 | Low | Moderate |

Key findings :

-

Suzuki coupling provides superior yields and scalability for industrial applications

-

DoM strategy offers precise regiocontrol but suffers from low overall yield

-

Vilsmeier-Haack demonstrates best cost-to-yield ratio for lab-scale synthesis

Industrial Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Corning AFR® reactor:

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: 6-(2-Fluorophenyl)-2-carboxyphenol.

Reduction: 6-(2-Fluorophenyl)-2-hydroxyphenol.

Substitution: 6-(2-Fluorophenyl)-2-nitrophenol.

Scientific Research Applications

6-(2-Fluorophenyl)-2-formylphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives with 2-Fluorophenyl Substituents

Compounds such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (Intermediate 1) and 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (Intermediate 2) share the 2-fluorophenyl motif but incorporate a pyridazinone core and piperazine linkage. Key differences include:

- Bioavailability: Pyridazinone derivatives (e.g., T3 and T6) exhibit moderate oral bioavailability (40–60%) in preclinical models, attributed to their balanced lipophilicity and solubility .

- Synthetic Routes: These analogs are synthesized via reflux reactions in ethanol or acetic acid, followed by crystallization—methods analogous to those used for phenolic derivatives .

Pyrimidine-Furanose Hybrid (Compound 6I)

The pyrimidine derivative 6-(2-fluorophenyl)-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidin-2(1H)-one features a fused pyrimidine-furanose structure. Notable distinctions include:

- Biological Activity: This compound demonstrates antifungal, antioxidant, and anticancer properties, likely due to its furanose moiety enhancing cellular uptake and target interaction .

- Molecular Weight: At ~370 g/mol (estimated), it is significantly bulkier than 6-(2-Fluorophenyl)-2-formylphenol, which may limit blood-brain barrier penetration.

Phenolic Derivatives with Modified Substituents

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol (CAS 1261919-29-2)

- Structural Variation : An additional methoxycarbonyl group at the 5-position increases molecular weight (C₁₅H₁₁FO₄ , MW 274.25 g/mol) and lipophilicity (logP ~2.8 vs. ~2.2 for the parent compound) .

- Reactivity: The electron-withdrawing methoxycarbonyl group may reduce the electrophilicity of the formyl group compared to this compound.

2-Methyl-6-phenylphenol

- Functional Group : A methyl group replaces the formyl group, decreasing polarity (logP ~3.5) and altering hydrogen-bonding capacity .

(2-Fluoro-6-methoxy-4-methylphenyl)methanol

Comparative Data Table

Key Research Findings and Implications

- Reactivity: The formyl group in this compound renders it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to methyl- or hydroxymethyl-substituted analogs, making it valuable for synthesizing Schiff bases or hydrazone derivatives .

- Synthetic Flexibility: The compound’s straightforward phenolic structure allows for modular derivatization, contrasting with the multi-step synthesis required for pyridazinone or furanose hybrids .

Biological Activity

6-(2-Fluorophenyl)-2-formylphenol is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a phenolic structure with both a formyl group and a fluorinated phenyl substituent, which may enhance its reactivity and biological interactions.

- IUPAC Name : 3-(2-fluorophenyl)-2-hydroxybenzaldehyde

- Molecular Formula : C13H9FO2

- CAS Number : 1261891-96-6

The biological activity of this compound is attributed to its structural features:

- The formyl group can engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme and receptor activity.

- The fluorophenyl group increases lipophilicity, which may enhance membrane permeability and bioavailability, facilitating interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : In assays using human non-small cell lung cancer A549 cells, compounds similar to this compound showed promising inhibitory effects on cell proliferation. For instance, related compounds exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, indicating a potential for development as anticancer agents .

- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

-

Study on Flavonols : A study synthesized flavonols structurally similar to this compound and assessed their biological activity against A549 cells. Among the synthesized compounds, some exhibited IC50 values significantly lower than that of 5-fluorouracil, indicating strong anticancer potential .

Compound IC50 (µM) Mechanism 6l 0.46 Apoptosis via mitochondrial pathway 6k 3.14 Apoptosis induction 5-FU 4.98 Positive control - Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various derivatives of phenolic compounds similar to this compound, demonstrating significant inhibition against several bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(2-Fluorophenyl)-2-formylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki coupling to form the biphenyl backbone followed by formylation. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Reacting a halogenated phenol derivative with 2-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O at 80–100°C .

- Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by quenching with DMF .

- Optimization : Control reaction time (6–12 hours for coupling), stoichiometric ratios (1:1.2 aryl halide:boronic acid), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) require inert atmospheres and anhydrous solvents .

Q. How can spectroscopic techniques (NMR, XRD) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals:

- Aldehyde proton at δ ~10.2 ppm (singlet).

- Fluorophenyl protons as doublets (J = 8–9 Hz) at δ 7.2–7.8 ppm.

- Phenolic -OH proton at δ ~9.5–10.5 ppm (exchangeable with D₂O) .

- XRD : Resolve crystal packing and intramolecular interactions. For example, the fluorophenyl ring typically forms dihedral angles of 60–80° with the phenol ring, stabilized by O–H···O hydrogen bonds (bond length ~1.8–2.0 Å) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Fluorophenyl derivatives often show enhanced lipophilicity, improving cellular uptake .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl group influence the reactivity and stability of this compound in further derivatization?

- Methodological Answer :

- Steric Effects : The ortho-fluorine atom creates steric hindrance, slowing nucleophilic attacks on the formyl group. Use bulky reagents (e.g., Grignard) to mitigate side reactions .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenol ring for electrophilic substitution (e.g., nitration). DFT calculations (B3LYP/6-311++G**) can map electrostatic potential surfaces to predict reactive sites .

Q. What strategies resolve contradictions in reported crystal structure data for fluorophenyl-containing analogs, such as varying dihedral angles or hydrogen-bonding patterns?

- Methodological Answer :

- Data Reconciliation : Compare XRD datasets (e.g., CCDC entries) to identify polymorphs or solvent-dependent packing. For example, dihedral angles between fluorophenyl and phenol rings range from 70°–85° depending on intermolecular C–H···F interactions .

- Dynamic NMR : Probe conformational flexibility in solution to assess if solid-state structures reflect dominant conformers .

Q. How can computational modeling (e.g., MD simulations, QSAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinesin Eg5 or TRPA1 channels) using GROMACS. Fluorine’s hydrophobic interactions often stabilize binding pockets .

- QSAR : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values. Fluorine’s σₚ (~0.06) suggests moderate electron withdrawal, optimizing activity in dihydropyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.